molecular formula C14H17NO3S B3047854 Benzenemethanamine, 4-methylbenzenesulfonate (1:1) CAS No. 14613-34-4

Benzenemethanamine, 4-methylbenzenesulfonate (1:1)

Cat. No.: B3047854
CAS No.: 14613-34-4
M. Wt: 279.36 g/mol
InChI Key: MZSSIGKFAKJZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 4-methylbenzenesulfonate (1:1) is a chemical compound with the molecular formula C14H17NO3S and a molecular weight of 279.35 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzenemethanamine moiety and a 4-methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) typically involves the reaction of benzenemethanamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-methylbenzenesulfonate (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinates or thiols .

Scientific Research Applications

Benzenemethanamine, 4-methylbenzenesulfonate (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonate group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-methylbenzenesulfonate (11): Unique due to its specific combination of benzenemethanamine and 4-methylbenzenesulfonate groups.

    Benzenemethanamine, 4-chlorobenzenesulfonate (11): Similar structure but with a chlorine atom instead of a methyl group.

    Benzenemethanamine, 4-nitrobenzenesulfonate (11): Contains a nitro group, leading to different chemical properties and reactivity.

Uniqueness

The uniqueness of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylbenzenesulfonate group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

14613-34-4

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;phenylmethanamine

InChI

InChI=1S/C7H9N.C7H8O3S/c8-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6,8H2;2-5H,1H3,(H,8,9,10)

InChI Key

MZSSIGKFAKJZIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CN

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.